Bis(4-fluorophenyl)amine
Overview
Description
Bis(4-fluorophenyl)amine, also known as N,N-Bis(4-fluorophenyl)amine, is an organic compound with the chemical formula C12H9F2N. It is a derivative of aniline where two hydrogen atoms are replaced by 4-fluorophenyl groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-fluorophenyl)amine can be synthesized through several methods. One common method involves the reaction of 4-fluoronitrobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like chloroform, and the product is purified through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
Bis(4-fluorophenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research studies utilize it to investigate the effects of fluorinated compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is employed in the production of high-performance materials such as polymers and resins
Mechanism of Action
The mechanism by which Bis(4-fluorophenyl)amine exerts its effects involves interactions with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)amine
- Bis(4-bromophenyl)amine
- Bis(4-methylphenyl)amine
Uniqueness
Bis(4-fluorophenyl)amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJCXOWLBVNALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284839 | |
Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-91-6 | |
Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-(4-fluorophenyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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